molecular formula C20H16N2O2 B2446491 3-cyano-N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)benzamide CAS No. 1421458-16-3

3-cyano-N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)benzamide

Cat. No. B2446491
CAS RN: 1421458-16-3
M. Wt: 316.36
InChI Key: CTCATPXYWLZINU-UHFFFAOYSA-N
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Description

“3-cyano-N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)benzamide” is a compound that has been extensively studied for its potential implications in various fields of research and industry. It is a cream-colored uniform powder .


Synthesis Analysis

The synthesis of cyanoacetamides, a class to which this compound belongs, may be carried out in several ways. The most versatile and economical method involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates, using different reaction conditions to yield cyanoacetamide derivatives . A series of N-(cyano(naphthalen-1-yl)methyl)benzamide derivatives were synthesized through direct acylation reactions of 2-amino-2-(naphthalen-1-yl)acetonitrile .


Molecular Structure Analysis

The solid-state properties of these compounds were revealed by X-ray single crystallography . The molecular weight of “3-cyano-N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)benzamide” is 316.36.


Chemical Reactions Analysis

Cyanoacetamide-N-derivatives are privileged structures and are considered one of the most important precursors for heterocyclic synthesis. They are utilized extensively as reactants where the carbonyl and the cyano functions of these compounds are suitably situated to enable reactions with common bidentate reagents to form a variety of heterocyclic compounds .


Physical And Chemical Properties Analysis

“3-cyano-N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)benzamide” is insoluble in water, sodium carbonate solution, but soluble in xylene . It has a melting point of 222 223 ℃ .

Future Directions

The diverse biological activities reported for many derivatives of cyanoacetamide have drawn the attention of biochemists in the last decade . The main objective of the present survey is to provide a comprehensive account of the synthetic utility of N-aryl and/or heteryl cyanoacetamides in building various organic heterocycles, and to highlight their potential in evolving better chemotherapeutic agents .

properties

IUPAC Name

3-cyano-N-(2-hydroxy-2-naphthalen-1-ylethyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N2O2/c21-12-14-5-3-8-16(11-14)20(24)22-13-19(23)18-10-4-7-15-6-1-2-9-17(15)18/h1-11,19,23H,13H2,(H,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTCATPXYWLZINU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C(CNC(=O)C3=CC=CC(=C3)C#N)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-cyano-N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)benzamide

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